![molecular formula C12H15ClF2N2O2 B2488417 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride CAS No. 1172544-16-9](/img/structure/B2488417.png)

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its precursors, with various modifications to introduce specific functional groups (Zhang Sheng-ju, 2008). For example, the synthesis might include steps such as hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection to achieve the desired compound.

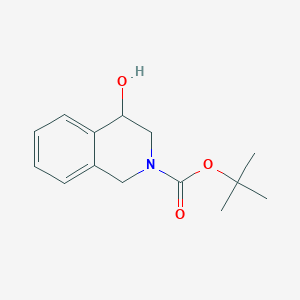

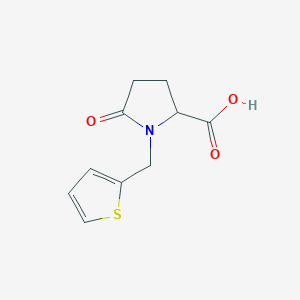

Molecular Structure Analysis

Piperazine compounds can adopt very similar molecular conformations, but subtle differences in their functional groups lead to distinct intermolecular interactions and crystal packing (Ninganayaka Mahesha et al., 2019). This structural variance significantly impacts their physical and chemical properties, highlighting the importance of detailed molecular structure analysis.

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their versatility in synthetic chemistry. Their reactivity is often influenced by the nature of substituted groups, which can enhance or diminish their interaction with other compounds (Y. Tung, 1957). The introduction of difluoromethoxy and benzoyl groups in 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride, for instance, would affect its reactivity patterns, potentially offering unique chemical properties suitable for specific applications.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Differences in hydrogen bonding capabilities and molecular geometry can lead to varied physical characteristics, which are crucial for their application in different scientific domains (S. Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including acidity, basicity, and nucleophilicity, are determined by their functional groups. These properties influence their behavior in chemical reactions and their interactions with biological systems, making them valuable in the development of pharmaceuticals and other chemical products (F. Shaheen et al., 2018).

Applications De Recherche Scientifique

Intermediate in Anti-Hypertensive Drug Synthesis : The compound serves as an important intermediate in preparing anti-hypertensive agents like Doxazosin, which is used for treating urinary outflow obstruction, benign prostate hyperplasia, and hypertension (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

Antihypertensive Agent Synthesis : It is involved in the synthesis of new potential dual antihypertensive agents, with a focus on the protonation of nitrogen atoms in piperazine rings (Pavlína Marvanová et al., 2016).

Antimicrobial and Antioxidant Activities : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing significant potential against pathogenic bacterial and fungal strains (L. Mallesha, K. Mohana, 2011).

Fungicidal Activity : Piperazine derivatives, including those related to the compound , have shown significant fungicidal activities against various fungal strains, indicating their potential in antifungal applications (D. Wieczorek et al., 2014).

Cancer Cell Cytotoxicities : Piperazine derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating their potential use in cancer treatment (M. Yarim et al., 2012).

Central Pharmacological Activity : Piperazine derivatives, including this compound, have shown central pharmacological activity, especially in activating the monoamine pathway, thus being researched for antipsychotic, antidepressant, and anxiolytic applications (A. F. Brito et al., 2018).

Anti-Inflammatory Activity : Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory activities, providing insights into their potential therapeutic applications in this area (Aejaz Ahmed et al., 2017).

Propriétés

IUPAC Name |

[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O2.ClH/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16;/h1-3,8,12,15H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDLLHCQTDYBRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)